5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
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Overview
Description
5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, hydroxyl, methoxy, and thiazolone, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted thiazolone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. The presence of the thiazolone ring and other functional groups can interact with biological targets, leading to potential therapeutic applications.
Medicine
The compound may be investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors can be explored for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE would depend on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazolone ring and other functional groups allows for specific binding interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE lies in the specific combination of functional groups and the thiazolone ring. The presence of the bromine atom and the methoxy group can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H14BrNO3S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrNO3S/c1-10-3-5-11(6-4-10)18-20-17(22)15(24-18)8-12-7-13(19)9-14(23-2)16(12)21/h3-9,21H,1-2H3/b15-8- |
InChI Key |
YZQBJASSZSVUTI-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)O)/S2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=CC(=C3O)OC)Br)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=CC(=C3)Br)OC)O)S2 |
Origin of Product |
United States |
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